5-bromo-N-butylthiophene-2-sulfonamide
Description
Properties
Molecular Formula |
C8H12BrNO2S2 |
|---|---|
Molecular Weight |
298.2 g/mol |
IUPAC Name |
5-bromo-N-butylthiophene-2-sulfonamide |
InChI |
InChI=1S/C8H12BrNO2S2/c1-2-3-6-10-14(11,12)8-5-4-7(9)13-8/h4-5,10H,2-3,6H2,1H3 |
InChI Key |
WGRQTVOUFIDSKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Alkyl-Substituted Derivatives
Comparison with Aryl-Substituted Derivatives
Suzuki-Miyaura cross-coupling of 5-bromo-N-butylthiophene-2-sulfonamide with aryl boronic acids introduces aromatic groups at the 5-position, generating compounds like 5-aryl-N-butylthiophene-2-sulfonamides . Key differences include:
- Electronic Effects : Electron-deficient aryl groups (e.g., 4-nitrophenyl) increase electrophilicity, enhancing urease inhibition (IC₅₀: 8.2 µM vs. 22.5 µM for the parent compound) .
- Synthetic Yields : Aryl derivatives exhibit moderate yields (50–85%), depending on boronic acid reactivity .
Comparison with Heterocyclic Sulfonamides
Replacing thiophene with other heterocycles alters bioactivity:
- 5-Bromo-N-butylfuran-2-sulfonamide (C₇H₁₀BrNO₃S) shows reduced antimicrobial activity compared to thiophene analogs, likely due to furan’s lower aromatic stability .
- Thiophene vs. Pyrimidine : Pyrimidine-based sulfonamides (e.g., ) exhibit stronger hydrogen-bonding capacity, improving target binding in enzyme inhibition .
Table 1: Structural and Functional Comparison
| Compound | Substituent | Molecular Formula | Yield (%) | Key Properties |
|---|---|---|---|---|
| This compound | Butyl (linear) | C₈H₁₂BrNO₂S₂ | 75–80 | Moderate solubility, antimicrobial |
| 5-Bromo-N-(sec-butyl)thiophene-2-sulfonamide | sec-Butyl | C₈H₁₂BrNO₂S₂ | 68 | Enhanced lipophilicity |
| 5-(4-Nitrophenyl)-N-butylthiophene-2-sulfonamide | 4-Nitrophenyl | C₁₄H₁₅BrN₂O₄S₂ | 62 | Potent urease inhibitor |
| 5-Bromo-N-butylfuran-2-sulfonamide | Furan core | C₇H₁₀BrNO₃S | 55 | Reduced bioactivity |
Preparation Methods
Lithium Hydride (LiH)-Mediated Alkylation
In a representative procedure, 5-bromothiophene-2-sulfonamide (0.413 mmol) is dissolved in dimethylformamide (DMF, 40 mL) and treated with LiH (1 equiv.) to generate the sulfonamide anion. Butyl bromide (1 equiv.) is added dropwise, and the reaction proceeds at room temperature for 3 hours. Precipitation with water followed by recrystallization in methanol yields 5-bromo-N-butylthiophene-2-sulfonamide with a 72–78% yield. This method is notable for its mild conditions and high efficiency.
Potassium Carbonate (K₂CO₃)-Assisted Alkylation
Industrial protocols often replace LiH with K₂CO₃ as a cost-effective base. Here, 5-bromothiophene-2-sulfonamide and butyl bromide are refluxed in DMF at 80–100°C for 6–12 hours. The crude product is purified via column chromatography (n-hexane/ethyl acetate), achieving yields of 65–70%. While slightly lower in yield compared to LiH, this method scales effectively for bulk production.
Stepwise Synthesis from Thiophene
This multi-step route constructs the thiophene backbone, introduces functional groups sequentially, and finalizes the N-alkylation.
Sulfonation and Bromination
Thiophene is first sulfonated using chlorosulfonic acid at 0–5°C to yield thiophene-2-sulfonic acid. Subsequent bromination with liquid bromine (Br₂) and an iron(III) chloride (FeCl₃) catalyst at 50°C introduces the 5-bromo substituent, forming 5-bromothiophene-2-sulfonic acid.
Sulfonamide Formation and Alkylation
The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅), then treated with aqueous ammonia to produce 5-bromothiophene-2-sulfonamide. Finally, alkylation with butyl bromide under K₂CO₃/DMF conditions (12 hours, 80°C) delivers the target compound in 60–68% overall yield.
Negishi Cross-Coupling for N-Alkylation
Microwave-assisted Negishi coupling offers a modern approach to introduce the butyl group. While demonstrated for tert-butyl derivatives, adapting this method for n-butyl requires isobutylzinc bromide replacement.
Experimental Setup
5-Bromo-N-(tert-butyl)thiophene-2-sulfonamide (1 equiv.), n-butylzinc bromide (1.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) (5 mol%) are suspended in 1,4-dioxane. Microwave irradiation at 120°C for 20 minutes facilitates coupling. Purification via silica gel chromatography affords the product in 50–58% yield.
Comparative Analysis of Methods
Key Observations :
- The LiH-mediated method offers the highest yield but involves hazardous reagents.
- Industrial settings prefer K₂CO₃ for its balance of yield and scalability.
- Negishi coupling, while rapid, requires specialized equipment and offers lower yields.
Industrial Production and Scalability
Large-scale synthesis employs continuous flow reactors to optimize the K₂CO₃-assisted alkylation. Automated systems control temperature, pressure, and reagent stoichiometry, enhancing reproducibility and reducing reaction times to 4–6 hours. Catalyst recycling and solvent recovery systems further improve cost efficiency, making this the preferred method for ton-scale production.
Q & A
Q. What are the optimal synthetic routes for 5-bromo-N-butylthiophene-2-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For instance, sulfonamide formation typically involves reacting a sulfonyl chloride with an amine (e.g., butylamine) in a polar aprotic solvent like DMF under controlled pH (7–9) . Bromination at the 5-position of the thiophene ring may use NBS (N-bromosuccinimide) with a radical initiator (e.g., AIBN) in CCl₄. Yields depend on stoichiometry, temperature (often 0–25°C), and purification steps (e.g., column chromatography). Evidence from related thiophene sulfonamides suggests yields of 60–80% under optimized conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm bromine substitution (¹H NMR: absence of proton at C5; ¹³C NMR: ~130 ppm for C-Br).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with bromine.
- HPLC : Purity >95% with a C18 column and acetonitrile/water gradient .
- Elemental Analysis : Validate C, H, N, S, and Br percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against specific enzyme targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) can assess binding affinities. For example:
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, PI3Kα kinase) .
- Docking Parameters : Use crystal structures (PDB IDs: e.g., 3EY8 for PI3Kα) and validate with binding free energy calculations (MM-GBSA).
- Experimental Correlation : Compare in vitro IC₅₀ values (e.g., PI3Kα inhibition assays) with docking scores to refine models .
Q. What strategies resolve contradictions in reaction outcomes during scale-up synthesis?
- Methodological Answer : Contradictions (e.g., reduced yields or byproducts) arise from:
- Kinetic vs. Thermodynamic Control : Monitor intermediates via in situ FTIR or LC-MS. Adjust temperature to favor desired pathways .
- Solvent Effects : Switch from DMF (high polarity) to THF for better solubility of intermediates.
- Catalyst Optimization : Use Pd(OAc)₂/XPhos for Suzuki couplings to minimize side reactions in aryl-bromide substitutions .
Q. How does stereochemistry influence the biological activity of sulfonamide derivatives?
- Methodological Answer : Enantiomers may exhibit divergent activities. For example:
- Chiral Resolution : Separate R/S isomers via chiral HPLC (e.g., Chiralpak IA column) .
- Activity Testing : Compare IC₅₀ values in enzyme assays (e.g., PI3Kα inhibition: R-isomer IC₅₀ = 1.08 μM vs. S-isomer = 2.69 μM) .
- Structural Analysis : X-ray crystallography of enzyme-ligand complexes reveals stereospecific binding interactions .
Data Contradiction and Validation
Q. How to address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Reassess Force Fields : Use AMBER instead of CHARMM for sulfonamide parameterization.
- Solvent Accessibility : Include explicit water molecules in MD simulations to account for hydrophobic pockets.
- Experimental Validation : Repeat assays with orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
